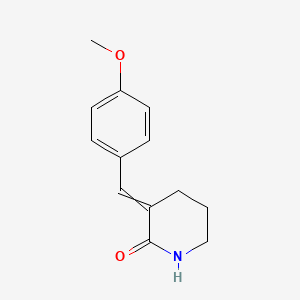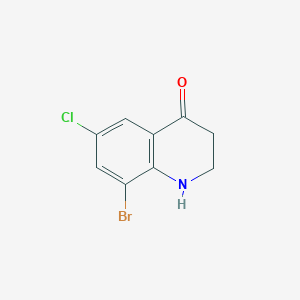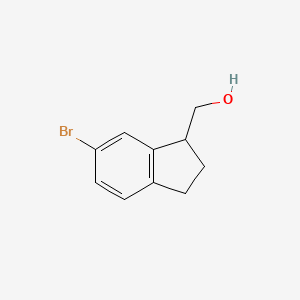
1,3-Diethyl 2-(3-phenylpropyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its phenylpropyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-phenylpropylmalonate typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl 3-phenylpropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3-Diethyl 2-(3-phenylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base for deprotonation and enolate formation.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Substituted Acetic Acids: Formed through decarboxylation reactions.
科学的研究の応用
1,3-Diethyl 2-(3-phenylpropyl)propanedioate has a wide range of applications in scientific research:
作用機序
The mechanism of action of diethyl 3-phenylpropylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the malonate core, which stabilizes the enolate ion through resonance.
類似化合物との比較
Similar Compounds
Diethyl Malonate: A simpler malonic ester used in similar synthetic applications.
Diethyl Phenylmalonate: Another aromatic malonic ester with similar reactivity but different substitution patterns.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and other organic molecules.
Uniqueness
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those with pharmaceutical and industrial significance.
特性
CAS番号 |
26395-09-5 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
diethyl 2-(3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChIキー |
IRRMRULGUABRDC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-Cyano-4-hydroxy-6-(2,4,6-trimethyl-phenoxy)-isoquinoline-3-carbonyl]-amino}-acetic acid](/img/structure/B8295330.png)

![2-[(Tetrahydropyran-2-yl)thio]ethanol](/img/structure/B8295344.png)


![Tert-butyl[2-(3-nitroquinolin-4-ylamino)ethyl]carbamate](/img/structure/B8295360.png)


![Methyl 2-methyl-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8295379.png)

![Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate](/img/structure/B8295395.png)

